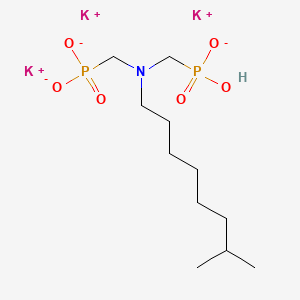
1,2-Propanediol, 1,2-diphenyl-3-(1H-1,2,4-triazol-1-yl)-, rel-(1S,2R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Propanediol, 1,2-diphenyl-3-(1H-1,2,4-triazol-1-yl)-, rel-(1S,2R)- is a complex organic compound with the molecular formula C17H17N3O2 and a molecular weight of 295.341 . This compound features a triazole ring, two phenyl groups, and a propanediol backbone, making it a molecule of interest in various scientific fields.
Métodos De Preparación
The synthesis of 1,2-Propanediol, 1,2-diphenyl-3-(1H-1,2,4-triazol-1-yl)-, rel-(1S,2R)- involves multiple steps, typically starting with the formation of the triazole ring, followed by the attachment of the phenyl groups and the propanediol moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound . Industrial production methods may involve optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
1,2-Propanediol, 1,2-diphenyl-3-(1H-1,2,4-triazol-1-yl)-, rel-(1S,2R)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2-Propanediol, 1,2-diphenyl-3-(1H-1,2,4-triazol-1-yl)-, rel-(1S,2R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and phenyl groups play a crucial role in binding to these targets, modulating their activity and leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar compounds include other triazole derivatives and phenyl-substituted propanediols. What sets 1,2-Propanediol, 1,2-diphenyl-3-(1H-1,2,4-triazol-1-yl)-, rel-(1S,2R)- apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:
- 1,2-Propanediol, 1,2-diphenyl-3-(1H-1,2,4-triazol-1-yl)-
- 1,2-Propanediol, 1,2-diphenyl-3-(1H-1,2,4-triazol-1-yl)-, rel-(1R,2S)-
- 1,2-Propanediol, 1,2-diphenyl-3-(1H-1,2,4-triazol-1-yl)-, rel-(1S,2S)- .
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.
Propiedades
Número CAS |
107659-44-9 |
|---|---|
Fórmula molecular |
C18H18N2O2 |
Peso molecular |
294.3 g/mol |
Nombre IUPAC |
(1S,2R)-3-imidazol-1-yl-1,2-diphenylpropane-1,2-diol |
InChI |
InChI=1S/C18H18N2O2/c21-17(15-7-3-1-4-8-15)18(22,13-20-12-11-19-14-20)16-9-5-2-6-10-16/h1-12,14,17,21-22H,13H2/t17-,18-/m0/s1 |
Clave InChI |
CAKMWGWVLRCTHJ-ROUUACIJSA-N |
SMILES isomérico |
C1=CC=C(C=C1)[C@@H]([C@](CN2C=CN=C2)(C3=CC=CC=C3)O)O |
SMILES canónico |
C1=CC=C(C=C1)C(C(CN2C=CN=C2)(C3=CC=CC=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



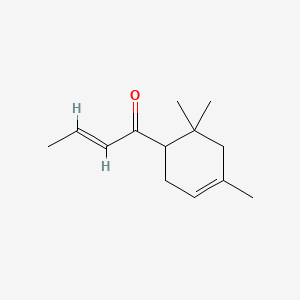
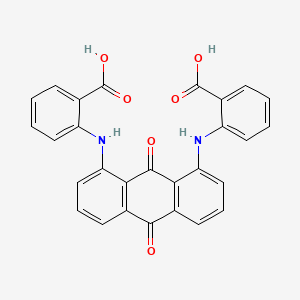

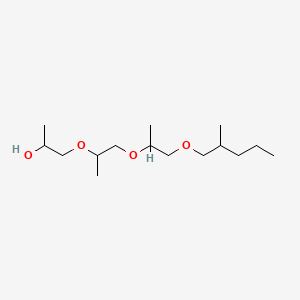
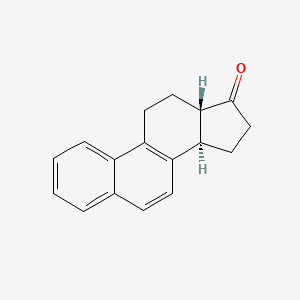
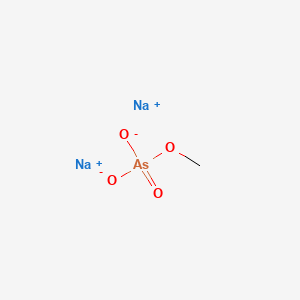
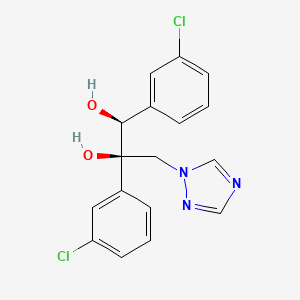
![N-[1-Methyl-2-[3-(trifluoromethyl)phenyl]ethyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B12680173.png)
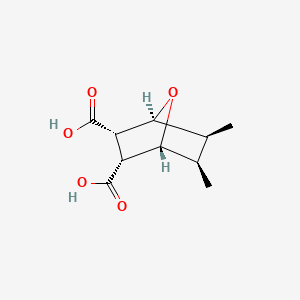

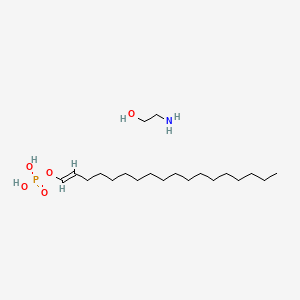
![4-Chloro-N-[2-(dodecyloxy)phenyl]-1-hydroxynaphthalene-2-carboxamide](/img/structure/B12680188.png)
